molecular formula C15H14FN3O5S B13345311 4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride CAS No. 21322-88-3

4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride

Cat. No.: B13345311
CAS No.: 21322-88-3
M. Wt: 367.4 g/mol
InChI Key: OSSPYNMXRMVTFE-UHFFFAOYSA-N
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Description

4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C15H14FN3O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, including nitration, sulfonylation, and urea formation. The process begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonylation to add the sulfonyl fluoride group. Finally, the urea derivative is formed through a reaction with an appropriate isocyanate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrobenzyl chloride
  • 4-Methyl-3-nitrobenzyl alcohol
  • Benzenesulfonyl chloride

Uniqueness

4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to the presence of both the nitrobenzyl and sulfonyl fluoride groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

21322-88-3

Molecular Formula

C15H14FN3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

4-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C15H14FN3O5S/c1-18(10-11-2-6-13(7-3-11)19(21)22)15(20)17-12-4-8-14(9-5-12)25(16,23)24/h2-9H,10H2,1H3,(H,17,20)

InChI Key

OSSPYNMXRMVTFE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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